molecular formula C20H20N2O3 B145127 AG 556 CAS No. 133550-41-1

AG 556

Cat. No.: B145127
CAS No.: 133550-41-1
M. Wt: 336.4 g/mol
InChI Key: GWCNJMUSWLTSCW-SFQUDFHCSA-N
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Description

Tyrphostin B56 is a synthetic compound known for its role as a selective inhibitor of the epidermal growth factor receptor (EGFR) kinase. It is part of the tyrphostin family, which are tyrosine kinase inhibitors. These compounds are significant in the study of cellular processes and have potential therapeutic applications, particularly in cancer treatment .

Biochemical Analysis

Biochemical Properties

AG 556 interacts with various enzymes and proteins, primarily functioning as a tyrosine kinase inhibitor . It blocks the activation of Cdk2, a cyclin-dependent kinase involved in cell cycle regulation . The nature of these interactions involves the binding of this compound to the active site of these enzymes, thereby inhibiting their activity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to improve mean arterial pressure, left ventricular ejection fraction, cardiac output, oxygen delivery, and alveolar-arterial oxygen gradient .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits tyrosine kinase-dependent cell signaling, which is a pivotal control point in inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to exhibit a protective effect against ischemia-reperfusion (I/R) injury in testicular torsion . Over time, it has been shown to improve survival times, indicating its stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a canine model of gram-negative septic shock, this compound improved survival times when compared to controls .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as tyrosine kinases . It may also affect metabolic flux or metabolite levels through its influence on these enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyrphostin B56 involves the reaction of 3,4-dihydroxybenzaldehyde with 4-phenylbutylamine to form an intermediate Schiff base. This intermediate is then subjected to a Knoevenagel condensation with cyanoacetic acid to yield the final product . The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions.

Industrial Production Methods

Industrial production of Tyrphostin B56 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tyrphostin B56 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones from oxidation, amine derivatives from reduction, and various substituted products from nucleophilic substitution .

Scientific Research Applications

Tyrphostin B56 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the inhibition of tyrosine kinases.

    Biology: It helps in understanding cellular signaling pathways involving the epidermal growth factor receptor.

    Medicine: It has potential therapeutic applications in treating cancers that overexpress the epidermal growth factor receptor.

    Industry: It is used in the development of new drugs targeting tyrosine kinases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tyrphostin B56 is unique due to its high selectivity for the epidermal growth factor receptor kinase, making it particularly useful in research and potential therapeutic applications targeting cancers that overexpress this receptor .

Properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c21-14-17(12-16-9-10-18(23)19(24)13-16)20(25)22-11-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-10,12-13,23-24H,4-5,8,11H2,(H,22,25)/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCNJMUSWLTSCW-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149092-35-3
Record name AG 556
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149092353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrphostin B56
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16775
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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